REACTION_CXSMILES
|
C(O)(=O)C.[C:5](#[N:9])[CH2:6][C:7]#[N:8].[C:10]1(=O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>C1(C)C=CC=CC=1>[C:10]1(=[C:6]([C:5]#[N:9])[C:7]#[N:8])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2.65 mL
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
|
Quantity
|
5.03 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
NH4OAc
|
Quantity
|
6.49 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux under a Dean-Stark trap for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
(6 mL water collected)
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under vacuum
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum (air bath 110-130° C./˜10 mm)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)=C(C#N)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |